![molecular formula C22H17ClN2O3S B1442122 1-(3-Cloro-5-oxo-5H-benzo[4,5]ciclohepta[1,2-b]-piridin-7-il)-N-metil-N-fenilmetanosulfonamida CAS No. 1001915-86-1](/img/structure/B1442122.png)

1-(3-Cloro-5-oxo-5H-benzo[4,5]ciclohepta[1,2-b]-piridin-7-il)-N-metil-N-fenilmetanosulfonamida

Descripción general

Descripción

1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C22H17ClN2O3S and its molecular weight is 424.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]-pyridin-7-yl)-N-methyl-N-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Este compuesto ha sido estudiado por sus posibles propiedades antioxidantes. Los antioxidantes son cruciales para proteger las células del estrés oxidativo causado por los radicales libres. La eficacia del compuesto puede evaluarse mediante ensayos de actividad de captura de radicales DPPH y ABTS. Estos métodos evalúan la capacidad del compuesto para donar un electrón o un hidrógeno y neutralizar los radicales libres, lo cual es un mecanismo clave en la prevención del daño celular .

Citotoxicidad contra células cancerosas

El compuesto ha mostrado promesa en estudios de citotoxicidad, particularmente contra líneas celulares de cáncer cervical como HeLa. Al inducir la muerte celular en las células cancerosas, tiene potencial para desarrollarse como un agente terapéutico. La efectividad del compuesto se puede comparar con los fármacos estándar para evaluar su potencial como una opción de tratamiento más eficaz .

Estudios de acoplamiento molecular

El acoplamiento molecular es un método utilizado para predecir la interacción entre una molécula y una proteína diana. Este compuesto puede acoplarse con varias proteínas para predecir su afinidad de unión y modo de acción. Por ejemplo, el acoplamiento con HDAC8, una enzima histona desacetilasa, podría revelar información sobre el papel del compuesto en la regulación de la expresión genética .

Síntesis de derivados

El compuesto sirve como precursor para la síntesis de varios derivados con posibles propiedades medicinales. La reacción de adición de Michael es un método utilizado para crear estos derivados, que luego pueden ser seleccionados para una gama de actividades biológicas. Este proceso permite la exploración de las relaciones estructura-actividad y la optimización de los perfiles farmacológicos .

Propiedades antiinflamatorias

Los compuestos con propiedades antiinflamatorias son vitales en el tratamiento de diversas enfermedades caracterizadas por la inflamación. El compuesto en cuestión puede evaluarse por su capacidad para reducir la inflamación en modelos in vivo, como la reducción del edema de la pata en roedores. Esta aplicación podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .

Tratamiento de reacciones alérgicas

La similitud estructural de este compuesto con antihistamínicos conocidos sugiere que podría explorarse por su potencial para tratar reacciones alérgicas. Al actuar sobre los receptores de la histamina, puede ayudar a aliviar los síntomas de las alergias con efectos sedantes mínimos, que es un efecto secundario común de muchos antihistamínicos .

Farmacometabolómica

La farmacometabolómica es un campo emergente que estudia los efectos de los fármacos en las vías metabólicas. El compuesto podría utilizarse en estudios metabolómicos para comprender su impacto en el metabolismo celular e identificar posibles biomarcadores para su eficacia y seguridad .

Toxicometabolómica

Similar a la farmacometabolómica, la toxicometabolómica se centra en los aspectos toxicológicos de los compuestos. Este compuesto puede estudiarse para comprender sus efectos tóxicos a nivel metabólico, lo cual es crucial para evaluar su perfil de seguridad antes de los ensayos clínicos .

Propiedades

IUPAC Name |

1-(5-chloro-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl)-N-methyl-N-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O3S/c1-25(18-5-3-2-4-6-18)29(27,28)14-15-7-8-16-9-10-21-20(12-17(23)13-24-21)22(26)19(16)11-15/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQULMJCVRLYNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CC2=CC3=C(C=C2)C=CC4=C(C3=O)C=C(C=N4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

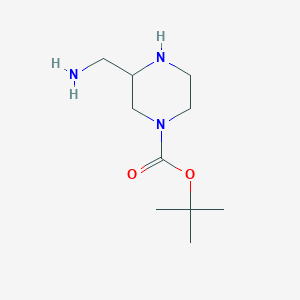

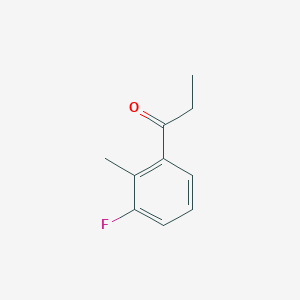

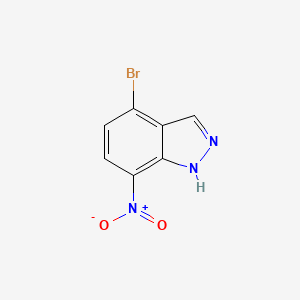

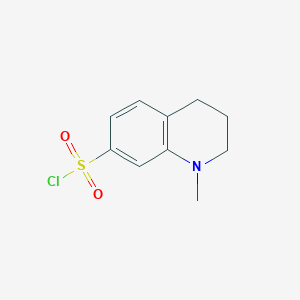

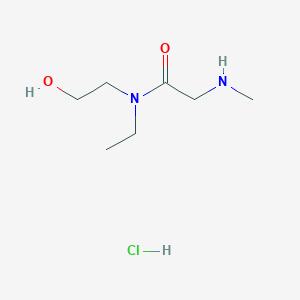

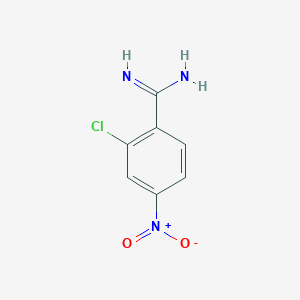

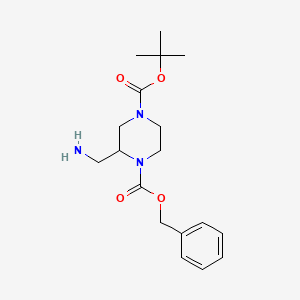

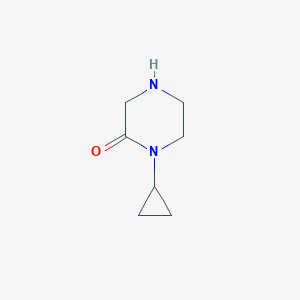

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)

![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)